molecular formula C5H3Cl2NO3 B8712497 5-(Chloromethyl)-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride CAS No. 88918-36-9

5-(Chloromethyl)-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride

Cat. No. B8712497
CAS RN: 88918-36-9
M. Wt: 195.98 g/mol
InChI Key: WMQQCFSHXGRBDV-UHFFFAOYSA-N
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Patent
US04579860

Procedure details

A mixture of 673 mg of 5-chloromethyl-3-hydroxyisoxazole, 19 ml of benzene and about 1 ml of liquified phosgene was stirred at room temperature for 5 hours. At the end of this time, the excess phosgene and the solvent were distilled off, giving 900 mg (yield 100% of theory) of the title compound, in the form of a colourless oil having a refractive index, nD24 =1.5391.
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([OH:8])[CH:4]=1.[C:9](Cl)([Cl:11])=[O:10]>C1C=CC=CC=1>[Cl:11][C:9]([N:6]1[C:5](=[O:8])[CH:4]=[C:3]([CH2:2][Cl:1])[O:7]1)=[O:10]

Inputs

Step One
Name
Quantity
673 mg
Type
reactant
Smiles
ClCC1=CC(=NO1)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
19 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
At the end of this time, the excess phosgene and the solvent were distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC(=O)N1OC(=CC1=O)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.